Zinc Peroxide

Beschreibung

Eigenschaften

CAS-Nummer |

1314-22-3 |

|---|---|

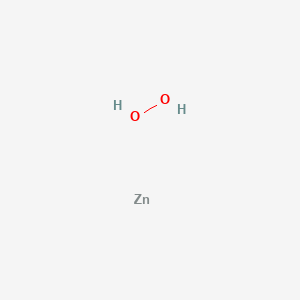

Molekularformel |

H2O2Zn |

Molekulargewicht |

99.4 g/mol |

IUPAC-Name |

hydrogen peroxide;zinc |

InChI |

InChI=1S/H2O2.Zn/c1-2;/h1-2H; |

InChI-Schlüssel |

DLINORNFHVEIFE-UHFFFAOYSA-N |

Kanonische SMILES |

OO.[Zn] |

Color/Form |

WHITE TO YELLOWISH-WHITE POWDER |

Dichte |

1.57 g/cu cm Yellowish powder; density: 3.00 + or - 0.08; loses oxygen in vacuum; slightly decomp in cold water; decomp in hot water; decomposes in ether, alcohol, acetone; /Zinc peroxide hemihydrate/ |

Andere CAS-Nummern |

1314-22-3 |

Physikalische Beschreibung |

Zinc peroxide appears as a white powder. White to yellowish-white odorless solid; [Merck Index] Light-yellow odorless powder; [MSDSonline] |

Piktogramme |

Oxidizer; Irritant |

Haltbarkeit |

Shelf-life 21 days. /Zinc peroxide cream/ |

Löslichkeit |

INSOL IN WATER; SOL IN DIL ACIDS Insol in organic solvents |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Zinc Peroxide crystal structure and lattice parameters

An In-Depth Technical Guide to the Crystal Structure and Lattice Parameters of Zinc Peroxide

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of zinc peroxide (ZnO₂). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's solid-state properties. This document summarizes key crystallographic data, outlines detailed experimental protocols for its synthesis and characterization, and presents a visual representation of a typical experimental workflow.

Zinc Peroxide: Crystal Structure and Properties

Zinc peroxide (ZnO₂) is a compound that exists as a bright yellow or white powder. It is known to adopt a cubic crystal structure analogous to that of pyrite (B73398) (FeS₂). In this structure, the zinc(II) ions are in an octahedral coordination environment, each bonded to six peroxide (O₂²⁻) ligands. The presence of the intact peroxide bond is a defining feature of its structure.

Crystallographic Data

The crystal structure of zinc peroxide has been determined primarily through X-ray diffraction (XRD) studies. It belongs to the cubic crystal system with the space group Pa-3. The lattice parameters and bond lengths are crucial for understanding its physical and chemical properties.

| Parameter | Value | Source |

| Crystal System | Cubic | [1] |

| Space Group | Pa-3 (No. 205) | [1] |

| Lattice Parameter (a) | 4.871 Å | [1] |

| Refined Lattice Parameter (a) | 4.89605(7) Å | [2] |

| Zn-O Bond Length | 2.11 Å | [1] |

| O-O Bond Length | 1.47 Å | [1] |

Physical and Chemical Properties

Zinc peroxide is a wide-band-gap semiconductor. It is thermally stable up to approximately 200°C, after which it decomposes into zinc oxide (ZnO) and oxygen. Historically, it has been utilized as a surgical antiseptic and as an oxidant in pyrotechnic mixtures.[3] Its properties are considered to be intermediate between ionic and covalent peroxides.

Experimental Protocols

The synthesis and characterization of zinc peroxide, particularly in nanoparticle form, are of significant interest for various applications. The following sections detail common experimental methodologies.

Synthesis of Zinc Peroxide Nanoparticles

Several methods have been developed for the synthesis of zinc peroxide nanoparticles, each offering control over particle size and morphology.

2.1.1. Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

-

Precursor Preparation: A typical synthesis begins by dissolving zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) in deionized water with vigorous stirring to create a transparent solution.[2]

-

Reaction Initiation: Hydrogen peroxide (H₂O₂) is then added to the solution. The mixture is transferred to a Teflon-lined stainless steel autoclave.[2]

-

Hydrothermal Treatment: The autoclave is sealed and maintained at a specific temperature, for instance, 100°C, for a set duration, which can range from a few hours to a full day.[2]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting white precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dried in an oven at a moderate temperature (e.g., 60°C).

2.1.2. Sol-Gel Synthesis

The sol-gel method provides a versatile route to produce nanoparticles with high purity and homogeneity.

-

Sol Formation: Zinc acetate is dissolved in a solvent, typically ethanol, and stirred for an extended period.[4]

-

Gelation: A precipitating agent, such as sodium hydroxide (B78521) (NaOH) dissolved in ethanol, is added dropwise to the zinc acetate solution to control the pH and initiate the formation of a gel. The temperature is often maintained at a specific level, for example, 60°C.[4]

-

Aging: The resulting gel is aged for a period, such as 12 hours, to allow for the completion of the reaction and the formation of a stable network.[4]

-

Purification and Drying: The gel is then washed with ethanol and distilled water to remove byproducts. Finally, the purified gel is dried to obtain the zinc peroxide nanoparticles.[4]

2.1.3. Co-Precipitation Method

This is a straightforward and scalable method for synthesizing nanoparticles.

-

Solution Preparation: An aqueous solution of a zinc salt, such as zinc nitrate (B79036) (Zn(NO₃)₂), is prepared. A separate solution of a precipitating agent, like potassium hydroxide (KOH), is also made.

-

Precipitation: The precipitating agent solution is slowly added to the zinc salt solution under vigorous stirring at room temperature. This leads to the formation of a white suspension of zinc peroxide.

-

Washing and Drying: The precipitate is then separated from the solution by filtration or centrifugation, washed thoroughly with deionized water to remove any remaining ions, and dried under vacuum or in a low-temperature oven.

Characterization by X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure, phase purity, and crystallite size of the synthesized zinc peroxide nanoparticles.

-

Sample Preparation: A small amount of the dried zinc peroxide nanoparticle powder is placed on a sample holder, ensuring a flat and uniform surface.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation with a wavelength of 1.5406 Å) in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting XRD pattern, which is a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the formation of the cubic ZnO₂ phase (JCPDS card No. 13-0311).[2]

-

Crystallite Size Determination: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (K * λ) / (β * cos(θ)) where D is the average crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

-

Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement of the XRD data can be performed. This method involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. The refinement of parameters such as lattice constants, atomic positions, and peak shape functions allows for a precise determination of the crystal structure and microstructure of the sample.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of zinc peroxide nanoparticles.

References

A Technical Guide to the Chemical Formula, Bonding, and Experimental Analysis of Zinc Peroxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of zinc peroxide (ZnO₂), a compound of increasing interest in various scientific and industrial fields, including drug development. It covers the fundamental aspects of its chemical formula, the nature of its bonding, its crystal structure, and standard experimental protocols for its synthesis and characterization.

Core Chemical and Physical Properties

Zinc peroxide is an inorganic compound that appears as a white to bright yellow, odorless powder at room temperature.[1][2][3] Its chemical formula is ZnO₂, with a molar mass of approximately 97.408 g/mol .[1][2] The compound is notable for its strong oxidizing properties and its ability to generate reactive oxygen species.[4] Unlike zinc oxide (ZnO), zinc peroxide contains an intact peroxide anion (O₂²⁻), which dictates its unique chemical behavior and structure.[1] Its properties are often described as being intermediate between those of ionic and covalent peroxides.[1][5]

The key physical and chemical properties of zinc peroxide are summarized in the table below.

| Property | Value | References |

| Chemical Formula | ZnO₂ | [1][6][7] |

| Molar Mass | 97.408 g/mol | [1][2] |

| Appearance | White to yellowish powder/solid | [1][3][6] |

| Density | 1.57 g/cm³ | [1][2][5] |

| Decomposition Point | ~212 °C (414 °F; 485 K) | [1][2][5] |

| CAS Number | 1314-22-3 | [1][6][7] |

| Band Gap | ~3.8 eV (indirect) | [1][5] |

Chemical Bonding and Crystal Structure

The chemical bonding and crystal structure of zinc peroxide are distinct from the more common zinc oxide. The structure of ZnO₂ makes it a true peroxide, not a dioxide, due to the presence of direct oxygen-oxygen single bonds within the peroxide anion (O₂²⁻).[1]

Crystal Structure: Zinc peroxide crystallizes in a cubic system, which is isomorphous with iron pyrite (B73398) (FeS₂).[1][8] Its designated space group is Pa3.[1][8] In this lattice, each zinc(II) ion is coordinated to six distinct peroxide ligands in a distorted octahedral geometry.[1][8] This arrangement creates a stable, three-dimensional network.

Bonding Characteristics: The bonding in ZnO₂ has both ionic and covalent characteristics.[1] An ionic attraction exists between the Zn²⁺ cations and the O₂²⁻ anions. Covalency is present within the peroxide anion itself, which features a stable O-O single bond. X-ray crystallography confirms the presence of these intact O-O bonds.[1]

| Crystallographic Parameter | Value | References |

| Crystal System | Cubic | [1][5] |

| Space Group | Pa3 | [1][8] |

| Structural Motif | Similar to Iron Pyrite (FeS₂) | [1] |

| Zn(II) Coordination | Octahedral (to six O₂²⁻ ligands) | [1] |

The logical relationship between the constituent ions and the resulting crystal structure is visualized below.

Caption: Diagram 1: Logical structure of Zinc Peroxide.

Experimental Protocols: Synthesis and Characterization

The synthesis of zinc peroxide, particularly in nanoparticle form, is a common practice in research for its applications in catalysis and medicine.[9][10][11]

Synthesis of Zinc Peroxide Nanoparticles (Sol-Gel/Sonochemical Method)

This protocol describes a common method for synthesizing ZnO₂ nanoparticles using zinc acetate (B1210297) and hydrogen peroxide, often assisted by ultrasound.[9][12]

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Deionized water

-

Polyethylene glycol 200 (PEG 200) (optional, as a surface modifier)[11][13]

Procedure:

-

Precursor Solution: Prepare an aqueous solution of zinc acetate dihydrate. For example, dissolve 3 g of zinc acetate in 30 mL of deionized water.[13]

-

Addition of H₂O₂: Slowly add a 30% hydrogen peroxide solution to the zinc acetate solution while stirring continuously.[9] The peroxide acts as the oxidizing agent. The following reaction occurs: Zn(CH₃COO)₂ + H₂O₂ → ZnO₂ + 2CH₃COOH[9]

-

Sonication/Irradiation (Optional): To promote the formation of uniform nanoparticles and prevent agglomeration, the solution can be subjected to ultrasound (sonication) or UV irradiation.[9][11]

-

Precipitation: Continue stirring the mixture at room temperature. A yellowish-white precipitate of zinc peroxide will form.[13]

-

Separation and Washing: Separate the precipitate from the solution via centrifugation. Wash the collected nanoparticles multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 80 °C) for several hours to obtain the powdered ZnO₂ nanoparticles.[11]

Characterization Techniques

To confirm the synthesis and analyze the properties of the resulting zinc peroxide, several standard characterization techniques are employed.

-

X-Ray Diffraction (XRD): Used to identify the crystalline phase and structure of the synthesized material. The diffraction peaks for ZnO₂ should match the standard pattern for its cubic (Pa3) structure.[9][14] The average crystallite size can be estimated from the peak broadening using the Scherrer formula.[14]

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are crucial for confirming the presence of the peroxide bond. Characteristic peaks for the O-O stretching mode are observed, distinguishing ZnO₂ from ZnO.[9]

-

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods are used to study the thermal stability of ZnO₂. TGA can pinpoint the decomposition temperature, which is typically around 150-212 °C, where ZnO₂ decomposes into ZnO and oxygen.[1][2][14]

-

Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FE-SEM): These imaging techniques are used to analyze the morphology, size, and size distribution of the synthesized nanoparticles.[9][10]

The general workflow for synthesizing and characterizing ZnO₂ nanoparticles is shown below.

Caption: Diagram 2: Experimental workflow for ZnO₂ nanoparticles.

Spectroscopic and Thermal Data

Spectroscopic analysis is essential for confirming the chemical identity of zinc peroxide.

| Technique | Wavenumber (cm⁻¹) | Assignment | References |

| FTIR | ~1405, ~1022 | O-O peroxide bond vibrations | [9] |

| ~667 | Zn-O vibration | [9] | |

| Raman | ~847, ~930 | O-O stretching mode | [9] |

Thermally, zinc peroxide is stable at room temperature but decomposes upon heating. This decomposition process, yielding zinc oxide and oxygen, is a key feature for applications requiring a controlled release of oxygen.[14][15]

Decomposition Reaction: 2 ZnO₂(s) → 2 ZnO(s) + O₂(g)

Relevance in Drug Development

Zinc peroxide and its decomposition product, zinc oxide, are gaining attention in the biomedical field.

-

Oxygen Source: Due to its ability to release oxygen upon decomposition (triggered by lower pH or temperature), ZnO₂ nanoparticles are being investigated as agents to alleviate hypoxic conditions within tumor microenvironments.[16] Overcoming hypoxia can enhance the efficacy of treatments like radiotherapy and photodynamic therapy.

-

Antibacterial Agent: Zinc peroxide can release reactive oxygen species (ROS), which gives it potent antibacterial properties.[16] It has been historically used as a surgical antiseptic.[1][3]

-

ZnO Nanoparticles in Drug Delivery: The decomposition of ZnO₂ yields ZnO nanoparticles, which are themselves widely studied as drug delivery vehicles for anticancer drugs and as agents in photodynamic therapy due to their ability to generate ROS under UV irradiation.[17][18][19]

The therapeutic action of ZnO₂ and its derivative ZnO often involves the generation of reactive oxygen species, as depicted in the conceptual diagram below.

Caption: Diagram 3: Conceptual pathway for therapeutic action.

References

- 1. Zinc peroxide - Wikipedia [en.wikipedia.org]

- 2. Zinc peroxide - Sciencemadness Wiki [sciencemadness.org]

- 3. Zinc Peroxide | H2O2Zn | CID 14809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nanoxo.eu [nanoxo.eu]

- 5. buy Zinc peroxide Powder manufacturers - FUNCMATER [funcmater.com]

- 6. WebElements Periodic Table » Zinc » zinc peroxide [webelements.com]

- 7. zinc peroxide [webbook.nist.gov]

- 8. webqc.org [webqc.org]

- 9. Synthesis and Characterization of Zinc Peroxide Nanoparticles for the Photodegradation of Nitrobenzene Assisted by UV-Light [mdpi.com]

- 10. Nanosized zinc peroxide (ZnO2): a novel inorganic oxidant for the oxidation of aromatic alcohols to carbonyl compounds - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sphinxsai.com [sphinxsai.com]

- 14. chalcogen.ro [chalcogen.ro]

- 15. academic.oup.com [academic.oup.com]

- 16. Biofunctionalized zinc peroxide (ZnO 2 ) nanoparticles as active oxygen sources and antibacterial agents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06332F [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Biomedical Applications of Zinc Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc peroxide (ZnO₂) is an inorganic compound that has garnered significant interest across various scientific disciplines, from its historical use as an antiseptic to its modern applications in advanced materials and nanomedicine.[1] Its unique ability to release reactive oxygen species (ROS) makes it a compelling candidate for a range of applications, including as a therapeutic agent in drug development, particularly in cancer therapy.[2] This guide provides a comprehensive overview of the core physical and chemical properties of zinc peroxide, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in biological signaling pathways relevant to drug development.

Core Physical and Chemical Properties

The fundamental properties of zinc peroxide are summarized below. Quantitative data are presented in tabular format for clarity and ease of comparison.

Physical Properties of Zinc Peroxide

| Property | Value | References |

| Molecular Formula | ZnO₂ | [3][4] |

| Molar Mass | 97.408 g/mol | [2] |

| Appearance | White to yellowish-white odorless powder/solid.[1][2][3] | [1][2][3] |

| Density | 1.57 g/cm³ | [1][5][2] |

| Melting Point | Decomposes at ~212 °C (414 °F; 485 K).[5][2] | [5][2] |

| Boiling Point | Decomposes upon heating. | [2] |

| Solubility | Practically insoluble in water and organic solvents.[1][2] Soluble in dilute acids.[1][6] | [1][2][6] |

Chemical Properties of Zinc Peroxide

| Property | Description | References |

| Crystal Structure | Cubic, with a structure similar to iron pyrite (B73398) (FeS₂). | [5] |

| Stability | Stable under ordinary conditions of use and storage. Decomposes rapidly above 150 °C and explosively at 190-212 °C.[1] | [1][6] |

| Reactivity | Strong oxidizer.[6] Reacts with dilute acids to release hydrogen peroxide.[7] It can react violently with organic compounds, reducing agents, and certain metals like aluminum and zinc powder.[6][7] | [6][7] |

| Decomposition | Decomposes upon heating or in acidic conditions to form zinc oxide (ZnO) and oxygen, or zinc ions (Zn²⁺) and hydrogen peroxide (H₂O₂) in an acidic aqueous environment.[1][2][6] | [1][2][6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of zinc peroxide, particularly in nanoparticle form, are crucial for research and development.

Synthesis of Zinc Peroxide Nanoparticles

2.1.1. Hydrothermal Synthesis Method

This method produces crystalline zinc peroxide nanoparticles.

-

Precursors : Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and hydrogen peroxide (H₂O₂, 30%).[3]

-

Procedure :

-

Prepare an aqueous solution of zinc acetate dihydrate.

-

Add hydrogen peroxide to the solution. The molar ratio of zinc acetate to hydrogen peroxide can be varied to control particle size.

-

Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 100 °C) and maintain for a set duration (e.g., 10 hours).[8]

-

After the reaction, allow the autoclave to cool to room temperature.

-

Separate the resulting white precipitate by centrifugation.

-

Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product, zinc peroxide nanoparticles, in a vacuum oven.[8]

-

2.1.2. Sol-Gel/Sonochemical Synthesis Method

This method utilizes ultrasound assistance to facilitate the formation of nanoparticles.[5]

-

Precursors : Zinc acetate (Zn(O₂CCH₃)₂), hydrogen peroxide (30%), and a solvent such as HPLC grade water.[5]

-

Procedure :

-

Prepare a precursor solution by mixing hydrogen peroxide with HPLC grade water.

-

Sonicate this solution for a short period (e.g., 2 minutes).

-

Separately, dissolve zinc acetate in a suitable solvent.

-

Add the zinc acetate solution dropwise to the sonicated hydrogen peroxide solution under continuous stirring.

-

The reaction mixture will gradually turn into a gel.

-

Continue stirring for a specified time to ensure complete reaction.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the nanoparticles with water and ethanol.

-

Dry the product under vacuum.[5]

-

Characterization of Zinc Peroxide

2.2.1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized material.

-

Protocol :

-

A small amount of the dried zinc peroxide powder is placed on a sample holder.

-

The sample is analyzed using a diffractometer with CuKα radiation (λ = 0.1542 nm).[9]

-

The diffraction pattern is recorded over a 2θ range, for example, from 20° to 80°.

-

The resulting diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) cards for zinc peroxide (e.g., JCPDS card No. 13-0311) to confirm the cubic structure.[10]

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is employed to identify the functional groups present in the sample.

-

Protocol :

-

The zinc peroxide sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The FTIR spectrum is recorded in the wavenumber range of 400 to 4000 cm⁻¹.[11]

-

Characteristic absorption peaks for the O-O bond in the peroxide ion (O₂²⁻) are typically observed around 667 cm⁻¹, 1022 cm⁻¹, and 1405 cm⁻¹. The Zn-O vibration is observed at a lower wavenumber, around 667 cm⁻¹.[5]

-

2.2.3. Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and size of the nanoparticles.

-

Protocol :

-

For SEM, a small amount of the nanoparticle powder is mounted on a stub using conductive tape and sputter-coated with a conductive material like gold.[5]

-

For TEM, the nanoparticles are dispersed in a solvent (e.g., ethanol) by sonication, and a drop of the dispersion is placed onto a carbon-coated copper grid and allowed to dry.[3]

-

The samples are then imaged using the respective microscopes to determine particle size, shape, and aggregation.

-

Applications in Drug Development and Signaling Pathways

Zinc peroxide nanoparticles (ZnO₂ NPs) are emerging as promising agents in cancer therapy due to their ability to generate ROS in the tumor microenvironment.[2][6]

Mechanism of Action in Cancer Therapy

The therapeutic effect of ZnO₂ NPs is primarily based on their decomposition in the acidic environment of tumors.[6]

-

Internalization : ZnO₂ NPs are taken up by cancer cells through endocytosis.[6]

-

pH-Responsive Decomposition : The acidic environment within tumor cells (endosomes and lysosomes) triggers the decomposition of ZnO₂ NPs.[6]

-

Release of H₂O₂ and Zn²⁺ : This decomposition releases hydrogen peroxide (H₂O₂) and zinc ions (Zn²⁺).[2][6]

-

Generation of Reactive Oxygen Species (ROS) :

-

The released H₂O₂ is a direct source of exogenous ROS.[2]

-

The released Zn²⁺ can inhibit the mitochondrial electron transport chain, leading to the generation of endogenous ROS, such as superoxide (B77818) anions (O₂·⁻).[2][6]

-

-

Induction of Oxidative Stress : The combined effect of exogenous and endogenous ROS elevates the intracellular ROS levels beyond the antioxidant capacity of the cancer cells, inducing a state of severe oxidative stress.[1]

-

Apoptosis : This high level of oxidative stress damages cellular components like lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis) in cancer cells.[1][4]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways described in this guide.

References

- 1. Cooperation of endogenous and exogenous reactive oxygen species induced by zinc peroxide nanoparticles to enhance oxidative stress-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperation of endogenous and exogenous reactive oxygen species induced by zinc peroxide nanoparticles to enhance oxidative stress-based cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zinc oxide nanoparticles selectively induce apoptosis in human cancer cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cooperation of endogenous and exogenous reactive oxygen species induced by zinc peroxide nanoparticles to enhance oxidative stress-based cancer therapy - ProQuest [proquest.com]

- 7. Zinc-based Nanomaterials in Cancer Therapy: Mechanisms, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Biofunctionalized zinc peroxide (ZnO 2 ) nanoparticles as active oxygen sources and antibacterial agents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06332F [pubs.rsc.org]

- 10. chalcogen.ro [chalcogen.ro]

- 11. mdpi.com [mdpi.com]

Synthesis of Zinc Peroxide from Zinc Chloride: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc peroxide (ZnO₂) is an inorganic compound of significant interest due to its unique properties as an oxidizing agent and a source of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the synthesis of zinc peroxide from zinc chloride, a common and accessible precursor. The document details the underlying chemical principles, experimental protocols, and characterization techniques. Furthermore, it explores the applications of zinc peroxide, particularly in the realm of drug development, focusing on its antibacterial and anti-cancer properties. This guide is intended to be a valuable resource for researchers and professionals working in materials science, chemistry, and pharmaceutical development.

Introduction

Zinc peroxide is a fine, yellowish-white powder that has been historically utilized as an antiseptic and as an oxidant in pyrotechnic formulations.[1] More recently, its ability to release oxygen and generate reactive oxygen species has garnered attention for advanced biomedical applications. These applications include use as an antibacterial agent and as a component in drug delivery systems designed to counteract hypoxic conditions within tumors.[2] The synthesis of zinc peroxide can be achieved through various methods, with the reaction of a soluble zinc salt with a peroxide source being a common approach. This guide focuses on the synthesis route starting from zinc chloride (ZnCl₂), a readily available and cost-effective zinc salt.

Chemical Principles and Reaction Mechanism

The fundamental reaction for the synthesis of zinc peroxide from zinc chloride involves a double displacement reaction with a peroxide source, typically hydrogen peroxide (H₂O₂), in an aqueous solution.[1][3] The overall chemical equation for this reaction is:

ZnCl₂ + H₂O₂ + 2NH₄OH → ZnO₂↓ + 2NH₄Cl + 2H₂O

In this reaction, an alkaline medium, often provided by the addition of ammonium (B1175870) hydroxide (B78521) (NH₄OH) or another base, is crucial. The base serves to deprotonate the hydrogen peroxide, forming the peroxide anion (O₂²⁻), which then reacts with the zinc cation (Zn²⁺) to precipitate the insoluble zinc peroxide. The pH of the reaction mixture is a critical parameter that influences the reaction rate, yield, and purity of the final product.

Below is a diagram illustrating the simplified reaction pathway.

Experimental Protocols

While specific protocols can vary, the following section outlines a generalized wet chemical precipitation method for the synthesis of zinc peroxide nanoparticles from zinc chloride. This protocol is a composite based on established principles for metal peroxide synthesis.

Materials and Reagents

-

Zinc chloride (ZnCl₂), anhydrous, ACS grade

-

Hydrogen peroxide (H₂O₂), 30-35% (w/w) solution

-

Ammonium hydroxide (NH₄OH), 28-30% (w/w) solution

-

Deionized water

-

Ethanol (B145695) or Methanol (B129727) (for washing)

Generalized Synthesis Procedure

-

Preparation of Zinc Chloride Solution: Dissolve a specific amount of zinc chloride in deionized water in a beaker with continuous stirring to ensure complete dissolution.

-

Reaction Mixture: While stirring the zinc chloride solution, slowly add a stoichiometric excess of hydrogen peroxide solution.

-

pH Adjustment and Precipitation: Gradually add ammonium hydroxide dropwise to the reaction mixture. The pH of the solution should be carefully monitored and adjusted to a range of 9-11 to induce the precipitation of zinc peroxide. A yellowish-white precipitate will form.

-

Aging of the Precipitate: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 1-2 hours) to allow for the complete precipitation and aging of the particles.

-

Isolation of the Product: Separate the precipitate from the solution by centrifugation or vacuum filtration.

-

Washing: Wash the collected precipitate multiple times with deionized water to remove unreacted precursors and soluble byproducts. A final wash with ethanol or methanol can aid in the removal of residual water.

-

Drying: Dry the purified zinc peroxide precipitate in a vacuum oven at a low temperature (e.g., 50-60 °C) to avoid thermal decomposition. The final product is a fine, yellowish-white powder.

The following diagram illustrates the general experimental workflow.

Quantitative Data and Characterization

The yield, purity, and particle size of the synthesized zinc peroxide are highly dependent on the reaction parameters. The following tables summarize some quantitative data derived from patent literature.

Table 1: Synthesis Parameters and Yields

| Zinc Precursor | Peroxide Source | Base/Solvent | Key Conditions | Yield | Purity/Content | Reference |

| 300g Zinc Chloride | 35% Hydrogen Peroxide | Ammonia Water | - | 63.2% | 62.5% ZnO₂ | CN1443705A |

| 10g Zinc Acetate | Hydrogen Peroxide | Ammonia/Methanol | pH 10 | >98% | - | US8715612B2[4] |

| 10g Zinc Acetate | Hydrogen Peroxide | Ammonia/Acetone | pH 9.5 | >98% | - | US8715612B2[4] |

Table 2: Influence of Capping Agent on Nanoparticle Size (from Zinc Acetate precursor)

| Capping Agent | Amount of Capping Agent | pH | Average Particle Size | Reference |

| PVP | 0.5 g | 10 | 20 ± 5 nm | US8715612B2[4] |

| PVP | 1.0 g | 10 | 10 ± 5 nm | US8715612B2[4] |

| Glycerol | 2.5 g | 9.5 | 20 ± 5 nm | US8715612B2[4] |

| Glycerol | 0.5 g | 9.5 | 45 ± 5 nm | US8715612B2[4] |

Characterization Techniques

To confirm the synthesis of zinc peroxide and to determine its properties, a suite of characterization techniques is employed:

-

X-ray Diffraction (XRD): To identify the crystalline phase and structure of the synthesized material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the peroxide (O-O) and zinc-oxygen (Zn-O) bonds.[5]

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and determine the particle size and size distribution of the zinc peroxide nanoparticles.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the zinc peroxide.

-

UV-Vis Spectroscopy: To determine the optical properties, such as the band gap of the material.[5]

Applications in Drug Development

The unique chemical properties of zinc peroxide nanoparticles make them a promising platform for various applications in drug development, primarily centered around their ability to generate oxygen and reactive oxygen species.

Antibacterial Agents

Zinc peroxide nanoparticles exhibit antibacterial activity through the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH), which can induce oxidative stress in bacteria. This leads to damage of the bacterial cell membrane, proteins, and DNA, ultimately resulting in cell death.

Anti-Cancer Therapy and Drug Delivery

A significant challenge in cancer therapy is the hypoxic (low oxygen) microenvironment found in solid tumors, which contributes to resistance to treatments like radiotherapy and photodynamic therapy (PDT).[2][6] Zinc peroxide nanoparticles can be designed to decompose in the acidic tumor microenvironment, releasing oxygen and hydrogen peroxide.[2] This localized oxygen generation can alleviate tumor hypoxia, thereby enhancing the efficacy of oxygen-dependent therapies.[2] Furthermore, the generated ROS can directly induce cancer cell apoptosis. These nanoparticles can also be functionalized to carry and deliver chemotherapeutic drugs, creating a multi-modal therapeutic agent.[2]

The diagram below illustrates the proposed mechanism of action for zinc peroxide nanoparticles in a tumor microenvironment.

Conclusion

The synthesis of zinc peroxide from zinc chloride presents a viable and scalable method for producing this versatile material. By carefully controlling reaction parameters such as pH, temperature, and reactant concentrations, the properties of the resulting zinc peroxide, including particle size and purity, can be tailored for specific applications. For drug development professionals, zinc peroxide nanoparticles offer a promising platform for developing novel antibacterial agents and for enhancing cancer therapies by modulating the tumor microenvironment. Further research into the surface functionalization and biocompatibility of these nanoparticles will be crucial for their successful translation into clinical applications.

References

- 1. Zinc peroxide - Wikipedia [en.wikipedia.org]

- 2. Zinc peroxide-based nanotheranostic platform with endogenous hydrogen peroxide/oxygen generation for enhanced photodynamic-chemo therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. US8715612B2 - Process for preparing zinc peroxide nanoparticles - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

Zinc Peroxide: A Technical Whitepaper on its Transitional Ionic and Covalent Character

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Zinc peroxide (ZnO₂) occupies a unique and chemically significant position among metal peroxides. Unlike the distinctly ionic peroxides of alkali and alkaline earth metals or the purely covalent nature of hydrogen and organic peroxides, ZnO₂ exhibits properties of both. This transitional character, arising from the moderate electronegativity of zinc, imparts distinct thermal, structural, and reactive properties. This technical guide provides an in-depth analysis of zinc peroxide's bonding, summarizes its physicochemical properties in comparison to other peroxides, details experimental protocols for its synthesis and characterization, and explores its applications, particularly in the biomedical field.

Introduction: The Peroxide Bonding Continuum

Peroxides are characterized by the presence of a single oxygen-oxygen covalent bond (O-O).[1] The nature of the bond between the peroxide group (O₂²⁻) and the corresponding cation or organic group dictates the compound's overall properties. This creates a continuum from purely ionic to purely covalent bonding.

-

Ionic Peroxides: Formed with highly electropositive elements like alkali metals (e.g., Na₂O₂) and alkaline earth metals (e.g., BaO₂). These compounds involve a near-complete transfer of electrons to the peroxide group, forming a distinct O₂²⁻ anion within a crystal lattice. They are typically stable, high-melting-point solids.

-

Covalent Peroxides: Formed with non-metals (e.g., hydrogen peroxide, H₂O₂) or organic moieties (R-O-O-R'). In these molecules, electrons are shared between the atoms, resulting in discrete molecules with directional covalent bonds.[2][3] They are often liquids or low-melting-point solids and can be highly reactive.

Zinc peroxide's properties have been described as a transition between these two classes.[4][5] The zinc atom, with an intermediate electronegativity, forms a bond with the peroxide group that is neither fully ionic nor fully covalent, but rather polar covalent with significant ionic character. This duality is the key to its unique behavior and applications.

Physicochemical and Structural Properties of Zinc Peroxide

Zinc peroxide is typically a white to bright yellow, odorless powder.[4][5] Its crystal structure is cubic (space group Pa3), analogous to that of iron pyrite (B73398) (FeS₂), where Zn(II) centers are coordinated to six distinct peroxide ligands.[4] This structure confirms the presence of intact O-O bonds, classifying it definitively as a peroxide, not a dioxide.

Data Presentation: Comparative Properties

The transitional nature of ZnO₂ is evident when its quantitative properties are compared with representative ionic and covalent peroxides.

Table 1: Comparison of Physical and Chemical Properties

| Property | Covalent Peroxide (H₂O₂) | Zinc Peroxide (ZnO₂) | Ionic Peroxide (Na₂O₂) |

|---|---|---|---|

| Appearance | Colorless liquid | White-yellowish powder[4] | Yellowish-white solid |

| Melting Point | -0.43 °C | 212 °C (decomposes)[4] | 460 °C (decomposes) |

| Bonding Type | Covalent[3] | Polar Covalent / Ionic[6][7] | Ionic |

| O-O Bond Length | ~1.47 Å | ~1.47 Å[4] | ~1.50 Å |

| Solubility in Water | Miscible | Insoluble, gradual decomposition[5] | Reacts to form H₂O₂ and NaOH |

| Crystal Structure | N/A (Molecular) | Cubic (Pyrite-type)[4] | Hexagonal |

Table 2: Key Quantitative Data for Zinc Peroxide (ZnO₂)

| Parameter | Value | Method of Determination |

|---|---|---|

| Molar Mass | 97.408 g/mol | - |

| Density | 1.57 g/cm³ | - |

| Decomposition Temp. | ~150 - 250 °C[5][8][9] | Thermogravimetric Analysis (TGA) |

| Band Gap | 3.8 - 4.6 eV (indirect)[4][6] | UV-Vis Spectroscopy |

| Crystal System | Cubic (Space Group: Pa3)[4] | X-ray Diffraction (XRD) |

| Avg. Nanoparticle Size | 5 - 25 nm (synthesis dependent)[6][10] | Transmission Electron Microscopy (TEM) |

| Raman Peak (O-O) | ~858 cm⁻¹[6] | Raman Spectroscopy |

Visualizing the Transitional Nature of Zinc Peroxide

The conceptual relationship of ZnO₂ to other peroxides can be visualized as a continuum of bonding character.

References

- 1. Peroxide - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. Zinc peroxide - Wikipedia [en.wikipedia.org]

- 5. Zinc Peroxide | H2O2Zn | CID 14809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. webqc.org [webqc.org]

- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 9. [2203.07170] In situ study of zinc peroxide decomposition to zinc oxide by X-ray absorption spectroscopy and reverse Monte-Carlo simulations [arxiv.org]

- 10. chalcogen.ro [chalcogen.ro]

An In-depth Technical Guide to the Band Gap Energy of Zinc Peroxide Nanoparticles for Researchers, Scientists, and Drug Development Professionals

Introduction: Zinc peroxide (ZnO₂) nanoparticles are emerging as a material of significant interest in the biomedical field, particularly in drug delivery and cancer therapy. Their therapeutic efficacy is intrinsically linked to their physicochemical properties, with the band gap energy being a critical parameter. This guide provides a comprehensive technical overview of the band gap energy of ZnO₂ nanoparticles, including experimental data, detailed synthesis protocols, and the underlying signaling pathways relevant to their application in drug development.

Section 1: Band Gap Energy of Zinc Peroxide Nanoparticles

The band gap is a fundamental electronic property of a semiconductor that defines the energy required to excite an electron from the valence band to the conduction band. In the context of nanomaterials, the band gap can influence their optical and photocatalytic properties, which are crucial for various biomedical applications.

Quantitative Data on Band Gap Energy

The experimental determination of the band gap of zinc peroxide nanoparticles is an ongoing area of research. Available data indicates that ZnO₂ possesses a wide band gap, distinguishing it from the more extensively studied zinc oxide (ZnO). Below is a summary of reported experimental values for the band gap energy of ZnO₂ nanoparticles.

| Synthesis Method | Measurement Technique | Particle Size/Morphology | Reported Band Gap (eV) | Reference |

| Hydrothermal Process | Optical Absorption Spectroscopy | Nanocrystalline, 22 nm | ~4.6 (Indirect) | [Not explicitly cited] |

| Layer-by-Layer Assembly | UV-Vis Spectroscopy | Nanolayers | 3.75 | [Not explicitly cited] |

Note: The band gap of ZnO₂ is notably larger than that of bulk ZnO (typically around 3.37 eV). This wider band gap has implications for its potential applications, particularly in areas requiring high-energy electronic transitions.

Factors Influencing the Band Gap Energy

Several factors can influence the band gap energy of zinc peroxide nanoparticles, leading to variations in their properties.

-

Particle Size (Quantum Confinement): As the size of the nanoparticles decreases to the nanoscale, quantum confinement effects can become significant. This phenomenon leads to an increase in the band gap energy. While extensively studied in ZnO nanoparticles, more research is needed to fully elucidate the extent of quantum confinement effects in ZnO₂ nanoparticles.

-

Synthesis Method: The chosen synthesis route (e.g., sol-gel, hydrothermal, sonochemical) can affect the crystallinity, defect density, and surface chemistry of the nanoparticles, all of which can modulate the band gap.

-

Doping: The introduction of foreign atoms (dopants) into the crystal lattice of ZnO₂ can alter its electronic structure and, consequently, its band gap energy. Doping can be a strategic approach to tune the band gap for specific applications.

Section 2: Experimental Protocols for Synthesis and Characterization

The synthesis of high-quality, monodisperse zinc peroxide nanoparticles with controlled properties is crucial for their application in research and drug development. This section details common experimental protocols for the synthesis of ZnO₂ nanoparticles and the determination of their band gap energy.

Synthesis of Zinc Peroxide Nanoparticles

This method combines the principles of sol-gel chemistry with the energetic effects of ultrasound to produce ZnO₂ nanoparticles.

Workflow for Sol-Gel Synthesis of ZnO₂ Nanoparticles:

Caption: Sol-gel synthesis of ZnO₂ nanoparticles with ultrasound assistance.

Detailed Protocol:

-

Precursor Preparation: Prepare an aqueous solution of zinc acetate (e.g., 0.5 M). Separately, prepare a solution of hydrogen peroxide (e.g., 30% v/v).

-

Reaction: Slowly add the hydrogen peroxide solution to the zinc acetate solution under constant stirring.

-

Sonication: Subject the resulting mixture to high-intensity ultrasound using a sonication probe for a defined period (e.g., 30-60 minutes). The ultrasonic waves facilitate the formation and dispersion of the nanoparticles.

-

Purification: Collect the formed white precipitate by centrifugation.

-

Washing: Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.

-

Drying: Dry the purified nanoparticles in an oven at a low temperature (e.g., 60-80 °C) to obtain the final ZnO₂ nanoparticle powder.

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure.

Workflow for Hydrothermal Synthesis of ZnO₂ Nanoparticles:

Caption: Hydrothermal synthesis of ZnO₂ nanoparticles.

Detailed Protocol:

-

Precursor Solution: Dissolve a zinc salt, such as zinc acetate dihydrate, in deionized water. Add hydrogen peroxide to this solution.

-

Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 100-150 °C) for a set duration (e.g., several hours).

-

Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Purification and Drying: Collect the resulting precipitate, wash it thoroughly with deionized water and ethanol, and then dry it in an oven.

Determination of Band Gap Energy

The band gap energy of zinc peroxide nanoparticles is typically determined from their optical absorption spectrum using UV-Vis spectroscopy and subsequent Tauc plot analysis.

Workflow for Band Gap Determination:

Caption: Workflow for determining the band gap energy of ZnO₂ nanoparticles.

Detailed Protocol:

-

Sample Preparation: Disperse the synthesized ZnO₂ nanoparticles in a suitable solvent (e.g., water or ethanol) to form a stable colloidal suspension.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the nanoparticle dispersion over a specific wavelength range.

-

Tauc Plot Analysis:

-

Convert the measured absorbance (A) to the absorption coefficient (α) using the Beer-Lambert law, where α = 2.303 * A / l (l is the path length of the cuvette).

-

Calculate the photon energy (hν) from the wavelength (λ) using the equation hν (eV) = 1240 / λ (nm).

-

Plot (αhν)ⁿ versus hν, where 'n' depends on the nature of the electronic transition. For an indirect band gap, which has been reported for nanocrystalline ZnO₂, n = 1/2.

-

Extrapolate the linear portion of the Tauc plot to the x-axis (where (αhν)ⁿ = 0). The intercept on the x-axis gives the value of the band gap energy (Eg).

-

Section 3: Signaling Pathways in Drug Development

The therapeutic potential of zinc peroxide nanoparticles, particularly in cancer treatment, is primarily attributed to their ability to generate reactive oxygen species (ROS) within the tumor microenvironment. ZnO₂ nanoparticles act as a delivery vehicle for zinc ions (Zn²⁺) and hydrogen peroxide (H₂O₂), which synergistically induce oxidative stress and trigger apoptotic cell death in cancer cells.

Mechanism of ZnO₂ Nanoparticle-Induced Apoptosis:

In the acidic tumor microenvironment, ZnO₂ nanoparticles decompose to release Zn²⁺ and H₂O₂. This leads to a cascade of intracellular events culminating in apoptosis.

Signaling Pathway for ZnO₂ Nanoparticle-Induced Apoptosis:

Caption: Signaling pathway of ZnO₂ nanoparticle-induced apoptosis.

Key Signaling Pathways Involved:

-

Reactive Oxygen Species (ROS) Generation: The released H₂O₂ directly contributes to the intracellular ROS pool. Furthermore, the influx of Zn²⁺ can disrupt mitochondrial electron transport, leading to further ROS production. This overwhelming oxidative stress damages cellular components like lipids, proteins, and DNA.

-

Mitochondrial Pathway: Excessive ROS can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This activates the caspase cascade, leading to apoptosis.

-

p53 Pathway: Oxidative stress can activate the tumor suppressor protein p53.[1] Activated p53 can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards apoptosis.[1]

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis in response to cellular stress, including oxidative stress. Activation of the JNK pathway can promote the expression of pro-apoptotic genes.

Conclusion

This technical guide has provided a detailed overview of the band gap energy of zinc peroxide nanoparticles, a key parameter influencing their potential in drug development. The synthesis of ZnO₂ nanoparticles with tunable properties, coupled with a deeper understanding of their mechanism of action through ROS-mediated signaling pathways, will be instrumental in advancing their application as effective therapeutic agents. Further research is warranted to expand the quantitative data on the band gap of ZnO₂ nanoparticles and to explore the full spectrum of their interactions with biological systems.

References

Zinc Peroxide: An In-depth Technical Guide to its Properties as an Indirect Semiconductor and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc Peroxide (ZnO₂), a compound known for its oxidizing properties, is emerging as a material of significant interest within the semiconductor and biomedical fields. This technical guide provides a comprehensive overview of zinc peroxide's core properties as an indirect semiconductor, detailing its electronic structure, synthesis, and characterization. Furthermore, it explores its burgeoning role in drug development, particularly in cancer therapy, leveraging its unique ability to generate reactive oxygen species (ROS) in a targeted manner. This document serves as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate further research and application development.

Introduction

Zinc peroxide is a bright yellow to white powder with the chemical formula ZnO₂. While historically used as an antiseptic and in pyrotechnic mixtures, recent advancements in nanoscience have unveiled its potential as a wide-band-gap semiconductor. Unlike its more studied counterpart, zinc oxide (ZnO), which is a direct band gap semiconductor, theoretical and experimental evidence points to zinc peroxide possessing an indirect band gap. This fundamental difference in electronic structure governs its optical and electrical properties and opens up distinct avenues for its application.

In the realm of drug development, ZnO₂ nanoparticles have garnered attention for their pH-sensitive decomposition. In the acidic microenvironment of tumors, these nanoparticles break down to release hydrogen peroxide (H₂O₂) and zinc ions (Zn²⁺), potent inducers of oxidative stress. This targeted generation of reactive oxygen species (ROS) provides a promising strategy for selective cancer cell apoptosis, positioning ZnO₂ as a novel tool in oncology.

Core Properties of Zinc Peroxide as an Indirect Semiconductor

Crystal and Electronic Structure

Zinc peroxide typically crystallizes in a cubic pyrite-type structure belonging to the Pa-3 space group. This structure consists of zinc ions (Zn²⁺) and peroxide ions (O₂²⁻). The presence of the O-O single bond in the peroxide ion is a defining feature of its crystal and electronic structure.

Theoretical Evidence for an Indirect Band Gap:

First-principles calculations based on density functional theory (DFT) have been instrumental in elucidating the electronic band structure of ZnO₂. These theoretical studies indicate that the conduction band minimum (CBM) and the valence band maximum (VBM) do not occur at the same point in the Brillouin zone, which is the definition of an indirect band gap semiconductor. This is in contrast to the direct band gap of wurtzite ZnO, where electron-hole recombination can occur without a change in crystal momentum, leading to efficient light emission. The indirect nature of ZnO₂'s band gap implies that phonon assistance is required for electron transitions across the band gap, generally resulting in less efficient radiative recombination.

Quantitative Material Properties

The fundamental properties of zinc peroxide are summarized in the table below. These values are compiled from various experimental studies and are crucial for understanding its behavior as a semiconductor and for designing applications.

| Property | Value | Notes |

| Crystal Structure | Cubic (Pyrite-type) | Space Group: Pa-3 |

| Lattice Constant (a) | 4.871 Å - 4.875 Å | Determined from X-ray diffraction data. |

| Indirect Band Gap (Eg) | ~3.7 eV - 4.6 eV | Varies with synthesis method and particle size. |

| Appearance | Bright yellow to white powder | Color can depend on particle size and purity. |

| JCPDS Card No. | 13-0311 | Standard reference for powder X-ray diffraction identification.[1][2] |

| Crystallite Size | 5 nm - 30 nm | Highly dependent on the synthesis parameters. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of zinc peroxide nanoparticles, essential for researchers aiming to work with this material.

Synthesis of Zinc Peroxide Nanoparticles

Two common and effective methods for synthesizing ZnO₂ nanoparticles are the hydrothermal and sol-gel methods.

This method yields highly crystalline nanoparticles.

Materials:

-

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Deionized (DI) water

Procedure:

-

Prepare a 0.1 M aqueous solution of zinc acetate dihydrate by dissolving the appropriate amount in DI water with vigorous stirring.

-

Slowly add a 30% hydrogen peroxide solution to the zinc acetate solution. The molar ratio of H₂O₂ to Zn²⁺ is typically maintained at 10:1.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 120-150°C for 6-12 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation at 8000 rpm for 10 minutes.

-

Wash the precipitate multiple times with DI water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

This method offers good control over particle size and morphology at a lower temperature.

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Hydrogen peroxide (H₂O₂, 30% solution)

Procedure:

-

Dissolve zinc acetate dihydrate in ethanol to prepare a 0.5 M solution with constant stirring.

-

In a separate beaker, prepare a 1.0 M solution of NaOH in ethanol.

-

Slowly add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring to form a zinc hydroxide gel.

-

To this gel, add a 30% hydrogen peroxide solution dropwise. The molar ratio of Zn²⁺ to H₂O₂ is typically kept at 1:2.

-

Continue stirring the mixture at room temperature for 2-4 hours.

-

Collect the resulting precipitate by centrifugation.

-

Wash the product thoroughly with ethanol to remove residual ions.

-

Dry the purified zinc peroxide nanoparticles in an oven at 80°C.

Characterization Techniques

Objective: To confirm the crystal structure and determine the crystallite size of the synthesized ZnO₂ nanoparticles.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

-

Prepare a powder sample of the synthesized ZnO₂.

-

Mount the sample on a zero-background sample holder.

-

Set the 2θ scan range from 20° to 80° with a step size of 0.02°.

-

Analyze the resulting diffraction pattern and compare the peak positions with the standard JCPDS card No. 13-0311 for cubic ZnO₂.[1][2]

-

Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically 0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Objective: To determine the indirect band gap energy of the ZnO₂ nanoparticles.

Instrumentation: A UV-Vis spectrophotometer with a diffuse reflectance accessory.

Procedure:

-

Use the synthesized ZnO₂ powder as the sample. Barium sulfate (B86663) (BaSO₄) can be used as a reference for 100% reflectance.

-

Acquire the diffuse reflectance spectrum of the sample in the wavelength range of 200-800 nm.

-

Convert the reflectance data (R) to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α): F(R) = (1-R)² / 2R

-

To determine the indirect band gap, construct a Tauc plot by plotting (F(R)hν)¹/² versus the photon energy (hν).

-

Extrapolate the linear portion of the plot to the x-axis (where (F(R)hν)¹/² = 0). The intercept on the x-axis gives the value of the indirect band gap energy (Eg).[3]

Application in Drug Development: Cancer Therapy

The utility of zinc peroxide nanoparticles in cancer therapy stems from their ability to selectively induce high levels of oxidative stress within the acidic tumor microenvironment.

Mechanism of Action: pH-Triggered ROS Generation

Tumor tissues are often characterized by a lower extracellular pH (around 6.5-6.8) compared to healthy tissues (pH 7.4). This acidity provides a trigger for the decomposition of ZnO₂ nanoparticles.[4]

Reaction in Acidic Environment: ZnO₂ + 2H⁺ → Zn²⁺ + H₂O₂

The released hydrogen peroxide is a potent reactive oxygen species that can directly damage cellular components. Furthermore, the liberated zinc ions can disrupt mitochondrial function, leading to the generation of endogenous ROS, such as superoxide (B77818) radicals (O₂⁻•).[5] This dual action of exogenous and endogenous ROS generation amplifies the oxidative stress, overwhelming the antioxidant capacity of cancer cells and leading to apoptosis.[4]

Signaling Pathway for ROS-Induced Apoptosis

The excessive ROS generated by ZnO₂ nanoparticles in cancer cells triggers a cascade of signaling events that culminate in programmed cell death.

Caption: Mechanism of ZnO₂-induced cancer cell apoptosis.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

Workflow for Synthesis and Structural Characterization

Caption: Workflow for ZnO₂ nanoparticle synthesis and structural analysis.

Workflow for Optical Property Characterization

Caption: Workflow for determining the indirect band gap of ZnO₂.

Conclusion and Future Outlook

Zinc peroxide presents a compelling case as an indirect semiconductor with significant potential, particularly in the biomedical field. Its unique pH-responsive properties make it a promising candidate for targeted cancer therapy through the controlled generation of reactive oxygen species. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the current understanding of this versatile material.

Future research should focus on several key areas:

-

Doping and Alloying: Investigating the effects of doping ZnO₂ with other elements to tune its band gap and enhance its semiconductor properties for potential electronic and optoelectronic applications.

-

Surface Functionalization: Modifying the surface of ZnO₂ nanoparticles with targeting ligands to improve their specificity for cancer cells and enhance their efficacy in drug delivery systems.

-

In Vivo Studies: Translating the promising in vitro results of ZnO₂-based cancer therapy to in vivo models to assess its safety and therapeutic efficacy in a more complex biological system.

-

Theoretical Modeling: Further refinement of DFT and other theoretical models to more accurately predict the electronic and optical properties of ZnO₂ and guide experimental design.

By continuing to explore the fundamental properties and applications of zinc peroxide, the scientific community can unlock its full potential as both a novel semiconductor and a powerful tool in the fight against cancer.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesized zinc peroxide nanoparticles (ZnO2-NPs): a novel antimicrobial, anti-elastase, anti-keratinase, and anti-inflammatory approach toward polymicrobial burn wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]

- 4. Cooperation of endogenous and exogenous reactive oxygen species induced by zinc peroxide nanoparticles to enhance oxidative stress-based cancer therapy [thno.org]

- 5. Zinc-based Nanomaterials in Cancer Therapy: Mechanisms, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Zinc Peroxide and its Electronic Structure

An In-depth Technical Guide to the Density of States of Zinc Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density of states (DOS) for Zinc Peroxide (ZnO₂). Given the nascent stage of research into the electronic properties of bulk ZnO₂, this guide establishes a foundational understanding by leveraging the extensive knowledge of the closely related compound, Zinc Oxide (ZnO), as a benchmark for theoretical and experimental methodologies.

Zinc Peroxide (ZnO₂) is a compound of significant interest due to its oxidizing properties and potential applications in various fields, including as an antiseptic and in the formulation of drug delivery systems. Understanding its electronic structure, particularly the density of states, is crucial for predicting its reactivity, stability, and interaction with biological systems. The DOS describes the number of available electronic states at each energy level and is fundamental to determining the material's conductivity and chemical bonding characteristics.

While comprehensive experimental and theoretical data on the DOS of bulk ZnO₂ is still emerging, its properties can be inferred and contrasted with the well-characterized electronic structure of Zinc Oxide (ZnO). ZnO is a wide-bandgap semiconductor, and its valence band is primarily composed of O 2p and Zn 3d orbitals, while the conduction band is mainly formed by Zn 4s orbitals.[1][2] The presence of the peroxide bond (O-O) in ZnO₂ is expected to introduce notable differences in its electronic structure compared to ZnO.

Theoretical Determination of the Density of States

Density Functional Theory (DFT) is a powerful computational method used to calculate the electronic structure of materials.[3] For metal oxides like ZnO and ZnO₂, DFT calculations can predict the band gap, the total DOS, and the partial DOS (PDOS), which indicates the contribution of each atomic orbital.

DFT Methodology for Metal Oxides

The following protocol outlines a typical DFT calculation for determining the DOS of a metal oxide, using ZnO as a well-documented example. The same approach is applicable to ZnO₂.

-

Crystal Structure Definition: The calculation begins with the known crystal structure of the material. For ZnO, this is typically the wurtzite structure.[4]

-

Computational Method Selection: A plane-wave pseudopotential method is commonly employed.

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are standard choices, but they are known to underestimate the band gap of semiconductors.[2][3] To obtain more accurate band gaps for materials like ZnO, hybrid functionals (e.g., HSE06) or corrections like DFT+U are often used.[2]

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density.

-

DOS Calculation: Following the SCF calculation, the total DOS and PDOS are computed.

Theoretical Insights into ZnO₂

While detailed theoretical studies on bulk ZnO₂ are limited, initial first-principles calculations on two-dimensional ZnO₂ monolayers suggest interesting electronic properties, including the possibility of half-metallic behavior in certain phases. Further theoretical work is required to elucidate the DOS of the bulk crystalline form.

Experimental Determination of the Density of States

X-ray Photoelectron Spectroscopy (XPS) is a primary experimental technique for probing the electronic structure of materials, including the valence band DOS.

Experimental Protocol for XPS Analysis

The following is a generalized protocol for acquiring and analyzing XPS data to determine the valence band DOS of a zinc-based oxide.

-

Sample Preparation: Nanoparticles of ZnO₂ can be synthesized via a sol-gel method using zinc acetate (B1210297) and hydrogen peroxide.[5][6][7] The synthesized material is then prepared for XPS analysis, typically as a thin film or a pressed powder.

-

XPS Measurement:

-

Instrumentation: A high-resolution XPS system with a monochromatic X-ray source (e.g., Al Kα) is used.

-

Survey Scan: A wide energy range scan is performed to identify the elements present on the surface.

-

High-Resolution Scans: Detailed scans of the core levels (e.g., Zn 2p, O 1s) and the valence band region are acquired.

-

-

Data Analysis:

-

Core Level Analysis: The binding energies of the core level peaks are used to determine the chemical states of the elements. For instance, the Zn 2p spectrum can confirm the Zn²⁺ oxidation state.[8]

-

Valence Band Analysis: The spectrum from the valence band region provides a direct measurement of the occupied DOS. For ZnO, the valence band spectrum typically shows features corresponding to the hybridization of O 2p and Zn 3d states.[8][9]

-

Quantitative Data Summary

The available quantitative data for the electronic properties of ZnO₂ is limited, especially when compared to ZnO. The following tables summarize the known values.

Table 1: Electronic Properties of Zinc Peroxide (ZnO₂) Nanoparticles

| Property | Value | Method |

| Indirect Band Gap | ~3.1 eV | UV-Vis Spectroscopy |

Note: This value is for ZnO₂ nanoparticles and may differ for the bulk material.

Table 2: Electronic Properties of Zinc Oxide (ZnO)

| Property | Value | Method |

| Direct Band Gap | ~3.37 eV | Optical Measurements[4][10] |

| Valence Band Maximum (VBM) Composition | Hybridized O 2p and Zn 3d states | XPS & DFT[1][8] |

| Conduction Band Minimum (CBM) Composition | Primarily Zn 4s states | DFT[1][2] |

Visualizing Workflows and Structures

Diagrams created using Graphviz provide a clear illustration of the methodologies and conceptual electronic structures.

Caption: A typical workflow for determining the density of states of a metal oxide.

Caption: A conceptual diagram of the density of states for Zinc Peroxide.

Conclusion

The study of the density of states of Zinc Peroxide is an emerging area of research. While direct and comprehensive data for bulk ZnO₂ remains to be fully elucidated, established theoretical and experimental techniques, widely applied to materials like ZnO, provide a clear roadmap for future investigations. The presence of the peroxide linkage in ZnO₂ is anticipated to significantly influence its electronic structure, leading to properties distinct from those of ZnO. For professionals in drug development and materials science, a deeper understanding of the DOS of ZnO₂ will be instrumental in harnessing its properties for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Cu-Doped ZnO Electronic Structure and Optical Properties Studied by First-Principles Calculations and Experiments [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Zinc Peroxide Nanoparticles for the Photodegradation of Nitrobenzene Assisted by UV-Light - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

- 10. bu.edu.eg [bu.edu.eg]

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Zinc Peroxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of zinc peroxide (ZnO2) nanoparticles via the sol-gel method. This method is a versatile and cost-effective approach for producing nanoparticles with controlled size and morphology. Zinc peroxide nanoparticles are of significant interest in various fields, including drug delivery, antimicrobial applications, and as an oxidizing agent.

Overview of the Sol-Gel Synthesis of Zinc Peroxide Nanoparticles

The sol-gel process for synthesizing zinc peroxide nanoparticles typically involves the hydrolysis and condensation of a zinc precursor in the presence of an oxidizing agent, most commonly hydrogen peroxide. The process begins with the formation of a colloidal suspension (sol) which, upon further processing, transitions into a gelatinous network (gel). Subsequent aging, washing, and drying of the gel yield the final zinc peroxide nanoparticles. Key advantages of this method include mild reaction conditions and the ability to tailor nanoparticle properties by adjusting reaction parameters.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the sol-gel synthesis of zinc peroxide nanoparticles.

Materials and Equipment

-

Precursor: Zinc Acetate (B1210297) (Zn(CH3COO)2)

-

Oxidizing Agent: Hydrogen Peroxide (H2O2, 30% solution)

-

Solvent: Methanol (B129727) or Deionized Water

-

Stabilizer (Optional): Polyethylene Glycol (PEG)

-

pH Adjusting Agent (if necessary): Sodium Hydroxide (NaOH) or Ammonia (NH4OH)

-

Equipment:

-

Beakers and flasks

-

Magnetic stirrer with heating plate

-

Pipettes and graduated cylinders

-

Centrifuge

-

Oven or furnace for drying/calcination

-

Ultrasonicator (optional, for enhanced dispersion)

-

Detailed Synthesis Protocol

This protocol is based on a wet chemical sol-gel approach.

-

Precursor Solution Preparation: Dissolve a specific amount of zinc acetate in methanol (e.g., in a 30% methanol-water solution) with continuous stirring to form a clear and homogeneous solution.

-

Introduction of Oxidizing Agent: While stirring the zinc acetate solution, slowly add a controlled amount of hydrogen peroxide (30%). The uncontrolled flow of nascent oxygen from hydrogen peroxide facilitates the formation of zinc peroxide.[1] For enhanced reaction kinetics, this step can be performed under ultrasound assistance.[2]

-

Reaction Conditions: Maintain the reaction temperature at approximately 50°C ± 5°C to increase the yield in a shorter time.[1] The solution will gradually become a whitish, gelatinous precipitate, indicating the formation of zinc peroxide nanoparticles.

-

Aging: Allow the gel to age for a period of time (e.g., 2-24 hours) at room temperature. This step allows for the completion of the condensation reactions and strengthens the gel network.

-

Purification:

-

Separate the precipitate from the solution by centrifugation.

-

Wash the collected nanoparticles multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

-

After each wash, separate the nanoparticles by centrifugation.

-

-

Drying: Dry the purified zinc peroxide nanoparticles in an oven at a low temperature (e.g., 60-80°C) for several hours to obtain a fine powder.

Data Presentation

The following table summarizes key quantitative data and parameters that can be varied to control the properties of the synthesized zinc peroxide nanoparticles.

| Parameter | Value/Range | Effect on Nanoparticle Properties |

| Precursor | Zinc Acetate | The choice of precursor can influence the reaction kinetics and purity of the final product. |

| Oxidizing Agent | Hydrogen Peroxide | The concentration of H2O2 affects the efficiency of peroxide formation. |

| Solvent | 30% Methanol | The solvent system can influence the solubility of precursors and the hydrolysis/condensation rates. |

| Reaction Temperature | 50°C ± 5°C | Affects reaction rate and crystallinity. Higher temperatures can lead to faster formation.[1] |

| Resulting Crystallite Size | 5-6 nm | This is a typical size range obtained under the specified conditions.[1] |

| Stabilizer (Optional) | Polyethylene Glycol | Can be used to control particle size and prevent agglomeration.[2] |

Visualizing the Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the step-by-step process of the sol-gel synthesis of zinc peroxide nanoparticles.

Caption: Workflow for the sol-gel synthesis of zinc peroxide nanoparticles.

This application note provides a foundational protocol for the synthesis of zinc peroxide nanoparticles. Researchers are encouraged to optimize the parameters outlined in the data table to achieve nanoparticles with the desired characteristics for their specific applications.

References

Application Notes and Protocols for Controlled Precipitation of Zinc Peroxide Nanoparticles in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of zinc peroxide (ZnO₂) nanoparticles via a controlled precipitation method. This documentation is intended to guide researchers in the fabrication of ZnO₂ nanoparticles with tunable properties for applications in drug delivery, particularly for cancer therapy. The protocols cover the synthesis, characterization, and drug loading of these nanoparticles.

Introduction

Zinc peroxide nanoparticles are emerging as promising candidates in the field of nanomedicine due to their unique chemical properties. Unlike the more commonly studied zinc oxide (ZnO) nanoparticles, ZnO₂ nanoparticles can react with the acidic tumor microenvironment to release hydrogen peroxide (H₂O₂) and zinc ions (Zn²⁺). This localized generation of reactive oxygen species (ROS) can induce significant oxidative stress in cancer cells, leading to apoptosis. The controlled precipitation method offers a scalable and cost-effective approach to synthesize ZnO₂ nanoparticles with desired characteristics for targeted drug delivery.

Experimental Protocols

Synthesis of Zinc Peroxide Nanoparticles via Controlled Precipitation

This protocol details the synthesis of ZnO₂ nanoparticles using a chemical precipitation method. The reaction involves the precipitation of zinc peroxide from a zinc salt precursor in the presence of a peroxide source and a stabilizing agent.

Materials:

-

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25% solution)